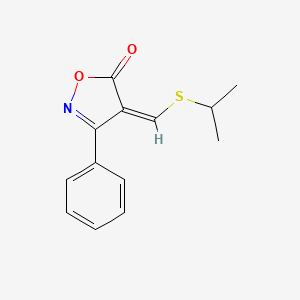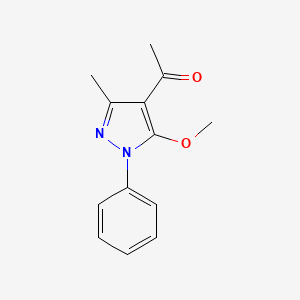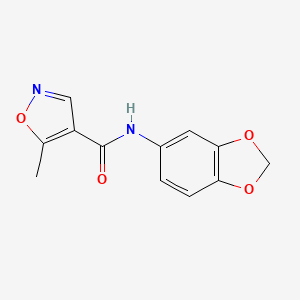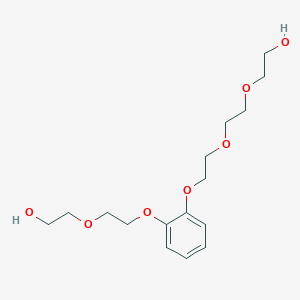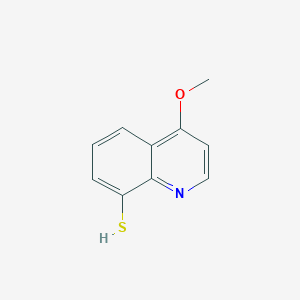
8-Quinolinethiol, 4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyquinoline-8-thiol is a heterocyclic aromatic compound that belongs to the quinoline family It features a quinoline core with a methoxy group at the 4-position and a thiol group at the 8-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyquinoline-8-thiol can be achieved through several methods. One common approach involves the cyclization of an appropriate precursor. For instance, starting from 4-methoxyaniline, the compound can be synthesized via a series of reactions including nitration, reduction, and cyclization. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 4-methoxyquinoline-8-thiol may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, is also becoming more prevalent in industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyquinoline-8-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
4-Methoxyquinoline-8-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-methoxyquinoline-8-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions or proteins, altering their function. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methoxyquinoline: Lacks the thiol group at the 8-position.
Quinoline-8-thiol: Lacks the methoxy group at the 4-position.
Uniqueness
4-Methoxyquinoline-8-thiol is unique due to the presence of both the methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
59666-02-3 |
|---|---|
Fórmula molecular |
C10H9NOS |
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
4-methoxyquinoline-8-thiol |
InChI |
InChI=1S/C10H9NOS/c1-12-8-5-6-11-10-7(8)3-2-4-9(10)13/h2-6,13H,1H3 |
Clave InChI |
VDTJTFYEVBXSBK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CC=C(C2=NC=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide](/img/structure/B12893590.png)
![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
![5-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B12893615.png)
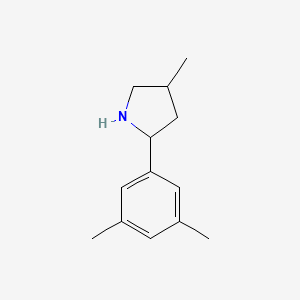
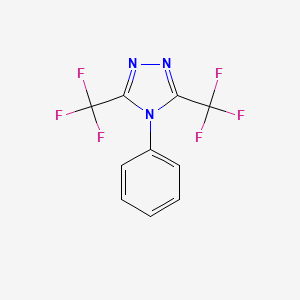
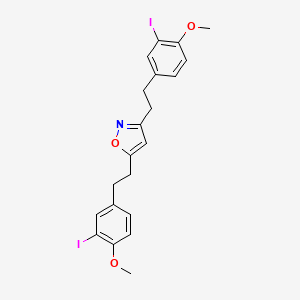
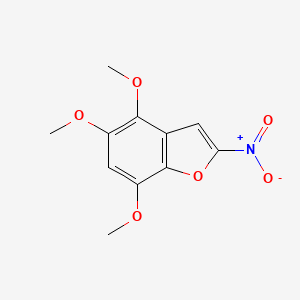
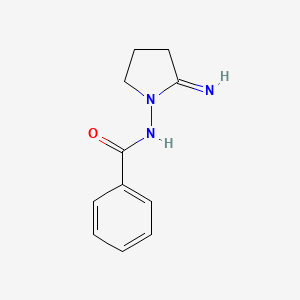
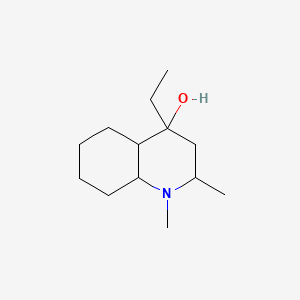
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
